4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione
Overview
Description
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyrimidine ring substituted with hydroxy and trifluoromethyl groups, as well as a thione group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyrimidinone derivative with trifluoromethyl-substituted reagents in the presence of a base, followed by oxidation to introduce the hydroxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The purification process may involve crystallization or chromatography to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the thione group may produce thiols or sulfides.
Scientific Research Applications
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-bacterial, anti-viral, and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione involves its interaction with molecular targets through its functional groups. The hydroxy and thione groups can form hydrogen bonds and coordinate with metal ions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydroxy-4,6-bis(trifluoromethyl)pyrimidine-2-thione
- 4,6-Dihydroxy-4,6-bis(trifluoromethyl)pyrimidine-2-one
- 4,6-Dihydroxy-4,6-bis(trifluoromethyl)pyrimidine-2-thiol
Uniqueness
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione is unique due to the presence of both hydroxy and thione groups on the tetrahydropyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dihydroxy-4,6-bis(trifluoromethyl)-1,3-diazinane-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6N2O2S/c7-5(8,9)3(15)1-4(16,6(10,11)12)14-2(17)13-3/h15-16H,1H2,(H2,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKCFQWNNBDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1(C(F)(F)F)O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.